Cas no 1704522-02-0 (1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione)

1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione structure
1704522-02-0 structure
商品名:1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione
CAS番号:1704522-02-0
MF:C18H21F2N3O3S
メガワット:397.439450025558
CID:5366630

1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione 化学的及び物理的性質

名前と識別子

    • 1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione
    • インチ: 1S/C18H21F2N3O3S/c1-2-21-7-8-23(17(25)16(21)24)18(26)22-6-5-15(27-10-9-22)13-11-12(19)3-4-14(13)20/h3-4,11,15H,2,5-10H2,1H3
    • InChIKey: SGDOPMRZUPSEEN-UHFFFAOYSA-N
    • ほほえんだ: N1(C(N2CCC(C3=CC(F)=CC=C3F)SCC2)=O)CCN(CC)C(=O)C1=O

1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6481-3337-100mg
1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione
1704522-02-0
100mg
$248.0 2023-09-08
Life Chemicals
F6481-3337-5μmol
1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione
1704522-02-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6481-3337-5mg
1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione
1704522-02-0
5mg
$69.0 2023-09-08
Life Chemicals
F6481-3337-2mg
1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione
1704522-02-0
2mg
$59.0 2023-09-08
Life Chemicals
F6481-3337-4mg
1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione
1704522-02-0
4mg
$66.0 2023-09-08
Life Chemicals
F6481-3337-15mg
1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione
1704522-02-0
15mg
$89.0 2023-09-08
Life Chemicals
F6481-3337-25mg
1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione
1704522-02-0
25mg
$109.0 2023-09-08
Life Chemicals
F6481-3337-75mg
1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione
1704522-02-0
75mg
$208.0 2023-09-08
Life Chemicals
F6481-3337-10mg
1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione
1704522-02-0
10mg
$79.0 2023-09-08
Life Chemicals
F6481-3337-20mg
1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione
1704522-02-0
20mg
$99.0 2023-09-08

1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione 関連文献

1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dioneに関する追加情報

A Comprehensive Overview of 1-[7-(2,5-Difluorophenyl)-1,4-Thiazepane-4-Carbonyl]-4-Ethylpiperazine-2,3-Dione (CAS No. 1704522-02-0)

The compound 1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione, identified by the CAS registry number 1704522-02-0, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazepanes and piperazines, which are known for their unique structural features and functional versatility. The molecule's structure incorporates a thiazepane ring fused with a piperazine system, along with a difluorophenyl substituent and an ethyl group. These structural elements contribute to its distinct chemical properties and reactivity.

Recent studies have highlighted the importance of thiazepane derivatives in drug discovery and development. The presence of the thiazepane ring in this compound provides a rigid framework that can enhance bioavailability and pharmacokinetic properties. Additionally, the substitution pattern at the 7-position of the thiazepane ring with a difluorophenyl group introduces electronic and steric effects that can modulate the compound's interactions with biological targets. This makes it a promising candidate for targeting specific receptors or enzymes in therapeutic interventions.

The synthesis of CAS No. 1704522-02-0 involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the thiazepane ring through cyclization reactions and subsequent functionalization to introduce the piperazine moiety and other substituents. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets rigorous quality standards for both research and potential commercial applications.

In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for developing novel therapeutics targeting neurodegenerative diseases or cancer. Its ability to cross cellular membranes efficiently due to its lipophilic nature makes it an attractive candidate for drug delivery systems. Furthermore, its stability under physiological conditions suggests that it could be suitable for long-term therapeutic use.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound with various biological targets. Molecular docking studies have revealed that its unique structure allows for strong interactions with specific protein domains, potentially leading to high efficacy in treating certain conditions. These findings underscore the importance of further experimental validation to confirm these theoretical predictions.

The integration of this compound into existing chemical libraries has also facilitated its use in high-throughput screening campaigns. Its inclusion in such libraries has already led to the identification of new leads for drug development programs focused on inflammation, pain management, and infectious diseases. The versatility of its structure allows for further modification to tailor its properties according to specific therapeutic needs.

In conclusion, CAS No. 1704522-02-0, or 1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione, represents a significant advancement in organic synthesis and drug discovery. Its unique structural features and promising biological profiles make it a valuable asset in contemporary chemical research. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in advancing medical treatments and improving human health outcomes.

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